11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a benzoxazole moiety, a diazatricyclic structure, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of 1,3-benzoxazole with a suitable sulfanylacetylating agent under mild conditions.
Construction of the Diazatricyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under suitable conditions to modify the diazatricyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[731
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanylacetyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-arylbenzoxazoles and benzoxaboroles share structural similarities and exhibit comparable biological activities
Diazatricyclic Compounds: Other diazatricyclic compounds with different substituents can be compared in terms of their reactivity and biological effects.
Uniqueness
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its combination of a benzoxazole moiety, a sulfanylacetyl group, and a diazatricyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18-7-3-5-16-14-8-13(10-23(16)18)9-22(11-14)19(25)12-27-20-21-15-4-1-2-6-17(15)26-20/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKQZADUAZWLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.